molecular formula C7H15NO3 B1267816 (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol CAS No. 53104-32-8

(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol

Cat. No. B1267816
CAS RN: 53104-32-8
M. Wt: 161.2 g/mol
InChI Key: FZKNPLIAARFREX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol" often involves reactions like aldol condensation, employing catalysts and specific reactants to achieve the desired molecular structure. For instance, the synthesis of a related compound utilized 1,1,1-tris(hydroxymethyl)ethane and cyclohexane in the presence of sulfonated carbon and N, N-dimethylbenzamide, highlighting the complexity and precision required in synthesizing such molecules (Lin Yuan et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by specific configurations and conformational features. For example, X-ray diffraction results reveal that the 1,3-dioxane ring exhibits a non-planar chair conformation, and molecules are connected via hydrogen bonding, forming one-dimensional chain structures (Lin Yuan et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving "(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol" and its analogs can vary widely, depending on the functional groups present. For instance, electrochemical oxidation reactions have been studied for their potential in organic synthesis, demonstrating the reactivity and versatility of such compounds (D. Nematollahi & S. M. Golabi, 1996).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystal structure, provide insights into their potential applications and handling requirements. The analysis of crystal structure through single-crystal X-ray diffraction is particularly valuable in understanding the molecular arrangement and interactions within the crystal lattice (Lin Yuan et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability under various conditions, and potential for forming derivatives, are essential for exploring the applications of "(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol" in different fields. Studies on related compounds have shown significant variability in reactivity, highlighting the importance of detailed chemical property analysis (D. Nematollahi & S. M. Golabi, 1996).

Scientific Research Applications

Heterogeneous Catalysis

The acid-catalyzed condensation of glycerol, a renewable material, with aldehydes and ketones, including the formation of [1,3]dioxan-5-ols, is a significant area of research. These compounds, including [1,3]dioxan-5-yl derivatives, serve as precursors for 1,3-propanediol derivatives, which are potential novel platform chemicals (Deutsch, Martin, & Lieske, 2007).

Synthesis of Complex Molecules

Research has been conducted on the synthesis of complex molecular structures such as 1,2,4-trideoxy-1,4-imino-3,5;6,7-di-O-isopropylidene-l-glycero-d-gluco-octitol. These studies involve compounds structurally similar to (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol, illustrating its relevance in the synthesis of intricate organic molecules (Gallagher et al., 1993).

Chiral Auxiliary in Asymmetric Synthesis

(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol derivatives have been synthesized and evaluated as chiral auxiliaries. They play a significant role in the asymmetric synthesis of α-hydroxy esters, highlighting their importance in enantioselective chemical reactions (Jung, Ho, & Kim, 2000).

Photochemical Transformation Studies

The photochemical transformation of 5-diazo-2,2-dimethyl-4,6-dioxo-1,3-dioxane in methanol, a closely related compound, has been studied. This research provides insights into the behavior of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol under similar conditions (Nikolaev, Khimich, & Korobitsyna, 1985).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

(5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-6(2)10-4-7(8,3-9)5-11-6/h9H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKNPLIAARFREX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)(CO)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40306114
Record name (5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40306114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol

CAS RN

53104-32-8
Record name 53104-32-8
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Record name (5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40306114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol
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Synthesis routes and methods I

Procedure details

Tris hydrochloride (51 g, 324 mmol) was suspended in dry DMF (100 ml) and 2,2-dimethoxypropane (39 g, 374 mmol) was added followed by para-toluenesulfonic acid (2.6 g, 13.5 mmol). The mixture was stirred in a sealed flask for 18 h at ambient temperature when a clear solution resulted. Triethylamine (2.5 ml) was added and solvent evaporated. The viscous crude was dissolved in triethylamine (40 ml) and ethyl acetate (750 ml) added and the white precipitate of ammonium salts was filtered off after stirring for 30 mins. The filtrate was evaporated to give the product as a colourless liquid in approx. 85% yield.
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
85%

Synthesis routes and methods II

Procedure details

2-amino-2-(hydroxymethyl)propane-1,3-diol hydrochloride (320 g, 2.03 mol), 2,2-dimethoxypropane (240 g, 2.30 mol), and p-toluenesulfonic acid monohydrate (16.2 g, 102 mmol) were combined into anhydrous dimethylformamide (1.0 L). The solution was stirred vigorously by a mechanical stirrer for 48 hours at room temperature. Triethyl amine (300 mL) and ethyl acetate (1.5 L) were added. A white precipitate formed immediately. The white salt was filtered off and the low boiling point solvents were removed by a rotary evaporator. The product, (5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol, was obtained by distillation (250 g, 76%), by 107° C./0.3 torr. 1H NMR (300 MHz, CDCl3) δ1.48 (s, 3H), 1.53 (s, 3H), 3.14 (br, 2H), 3.51 (s, 1H), 3.53 (d, 2H), 3.78 (d, 2H).
Quantity
320 g
Type
reactant
Reaction Step One
Quantity
240 g
Type
reactant
Reaction Step Two
Quantity
16.2 g
Type
reactant
Reaction Step Three
Quantity
1 L
Type
reactant
Reaction Step Four
Quantity
1.5 L
Type
solvent
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol
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(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol
Reactant of Route 4
(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol
Reactant of Route 5
(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol
Reactant of Route 6
(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol

Citations

For This Compound
10
Citations
G Barbe, D Chai, B Chen, D Guay… - The Journal of …, 2020 - ACS Publications
The natural product koningic acid (KA) is a selective covalent inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a critical node in the glycolysis pathway. While KA is …
Number of citations: 5 pubs.acs.org
T Ford - 2017 - repository.tcu.edu
Sugar alcohols have long been utilized in many commercial products as sugar alternatives that can present fewer health problems while retaining nearly the same sweetness. Sugar …
Number of citations: 1 repository.tcu.edu
K Furukawa, M Oba, GO Opiyo, M Doi… - European Journal of …, 2016 - Wiley Online Library
The chiral cyclic α,α‐disubstituted α‐amino acids, Hms[(–)‐Men] and Hms[(+)‐Men] with (–)‐ and (+)‐menthones in their side‐chains, respectively, were designed and synthesized. Hms[…
AB Jones - 2011 - discovery.ucl.ac.uk
In recent years green chemistry has been increasingly applied to industrial syntheses. One key area of growth is the use of biocatalysts to perform reactions selectively in non-organic …
Number of citations: 2 discovery.ucl.ac.uk
D Verma, Rashmi, D Rathore, K Achazi… - ACS Applied Polymer …, 2022 - ACS Publications
The unique segregation and self-assembly properties of fluorinated amphiphiles into supramolecular architectures have attracted substantial attention in recent years. In this study, we …
Number of citations: 1 pubs.acs.org
H Wang, Z Wu, Y Cao, L Gao, J Shao, Y Zhao… - Bioorganic …, 2023 - Elsevier
Peptides have limitations as active pharmaceutical agents due to rapid hydrolysis by proteases and poor cell permeability. To overcome these limitations, a series of peptidyl …
Number of citations: 3 www.sciencedirect.com
LD Pedro-Hernández, I Hernández-Rioja… - Tetrahedron, 2023 - Elsevier
Herein we present the synthesis of ketoprofen dendrons of first and second generation, with oxobutanoic acid chain lengths, a β-d-galactose derivative, an alkyne terminal group and …
Number of citations: 0 www.sciencedirect.com
JW Lane, RL Halcomb - Tetrahedron, 2001 - Elsevier
In an effort to probe the mechanism by which glycosyltransferases recognize glycoproteins and assemble the core structures of O-linked oligosaccharides, two constrained …
Number of citations: 18 www.sciencedirect.com
K Schwekendiek, F Glorius - Synthesis, 2006 - thieme-connect.com
New methodology for the synthesis of variously substituted 2-oxazolines and one dihydrooxazine using aldehydes, amino alcohols, and N-bromosuccinimide as an oxidizing agent is …
Number of citations: 86 www.thieme-connect.com
J Fanton, F Camps, JA Castillo, C Guérard‐Hélaine… - 2012 - Wiley Online Library
We studied the synthesis of original thiosugar scaffolds by enantioselective aldolization. L‐Proline‐catalyzed C–C bond formation was the key step in the synthesis of L‐erythro‐…

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